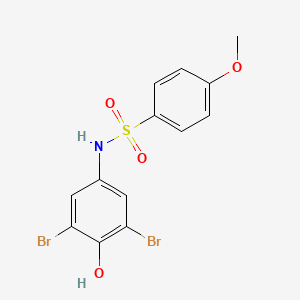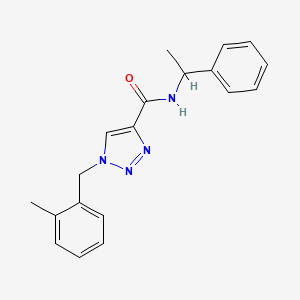
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, also known as DBHPS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a key role in tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapeutics. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of new synthetic methods for producing the compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's potential use in combination with other anti-cancer agents, which could enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and anti-inflammatory therapy.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its potent anti-cancer activity, anti-inflammatory effects, and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzenesulfonamide with 4-methoxyaniline in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and cancer therapeutics. The compound has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent and as a therapeutic agent for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO4S/c1-20-9-2-4-10(5-3-9)21(18,19)16-8-6-11(14)13(17)12(15)7-8/h2-7,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCJSIWJWHJMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)

![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
![diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)

![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6011662.png)
![(3R*,4R*)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6011669.png)
![7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6011670.png)
![1-[4-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B6011680.png)
